molecular formula C15H18N2O4 B11699652 2-(2-Hydroxy-3-morpholin-4-yl-propyl)-isoindole-1,3-dione

2-(2-Hydroxy-3-morpholin-4-yl-propyl)-isoindole-1,3-dione

Cat. No.: B11699652
M. Wt: 290.31 g/mol
InChI Key: KRPPDJHRNRJDAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

2-[2-HYDROXY-3-(MORPHOLIN-4-YL)PROPYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Anticoagulant Development

One of the primary applications of 2-(2-Hydroxy-3-morpholin-4-yl-propyl)-isoindole-1,3-dione is its role as an intermediate in the synthesis of Rivaroxaban. Rivaroxaban is a direct Factor Xa inhibitor that has been developed for the treatment and prevention of thromboembolic disorders. The compound's structure facilitates the development of potent antithrombotic agents, making it crucial in the pharmaceutical industry for anticoagulant drug formulation .

Biological Evaluation

Recent studies have highlighted the biological activities associated with isoindole derivatives, including this compound. Research indicates that derivatives of isoindole compounds exhibit promising antimicrobial, antioxidant, and anticancer properties.

Antimicrobial Activity

A study evaluated several isoindole derivatives for their antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited inhibition zones comparable to standard antibiotics like gentamicin. This suggests potential applications in developing new antimicrobial agents .

Anticancer Properties

In vitro studies have demonstrated that isoindole derivatives can induce apoptosis in various cancer cell lines. For instance, compounds derived from isoindole structures showed significant antiproliferative activity against human cancer cell lines such as Caco-2 and HCT-116. The mechanism involves arresting cell cycle progression and promoting apoptotic pathways .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis reveals that modifications to the isoindole core can enhance biological activity. For example, halogenation has been shown to improve antimicrobial properties, while lipophilic modifications can enhance antileishmanial and antiproliferative activities .

Case Study 1: Antileishmanial Activity

A specific derivative demonstrated high efficacy against Leishmania tropica, outperforming traditional treatments like Glucantime. The IC50 value was recorded at 0.0478 μmol/mL, indicating a strong potential for treating leishmaniasis .

Case Study 2: Anticancer Efficacy

In a murine model of cancer, isoindole derivatives significantly inhibited tumor growth by inducing apoptosis and altering cell cycle dynamics. This was corroborated by assays conducted through the National Cancer Institute's Developmental Therapeutics Program .

Activity TypeCompound TestedIC50 ValueComparison
AntimicrobialIsoindole DerivativeComparable to GentamicinEffective against Gram-positive/negative strains
AntileishmanialSpecific Derivative0.0478 μmol/mLMore effective than Glucantime
AnticancerIsoindole DerivativeVaries by cell lineInduces apoptosis in Caco-2 and HCT-116

Mechanism of Action

The mechanism of action of 2-[2-HYDROXY-3-(MORPHOLIN-4-YL)PROPYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its role as an intermediate in the synthesis of Rivaroxaban. Rivaroxaban is a direct inhibitor of Factor Xa, an enzyme crucial for blood coagulation . By inhibiting Factor Xa, Rivaroxaban prevents the formation of blood clots, thereby exerting its anticoagulant effects .

Biological Activity

2-(2-Hydroxy-3-morpholin-4-yl-propyl)-isoindole-1,3-dione, also known by its CAS number 446292-07-5, is a compound that has garnered attention for its potential biological activities. This compound is primarily recognized as an intermediate in the synthesis of Rivaroxaban, a direct factor Xa inhibitor used as an anticoagulant. Understanding the biological activity of this compound is crucial for its application in pharmacology and medicinal chemistry.

The molecular formula of this compound is C21H21N3O5, with a molecular weight of 395.41 g/mol. The structure features an isoindole core, which is significant for its biological interactions. The compound appears as a white solid and is noted for its stability under standard conditions.

PropertyValue
Molecular FormulaC21H21N3O5
Molecular Weight395.41 g/mol
CAS Number446292-07-5
AppearanceWhite solid

Anticoagulant Activity

As an intermediate in the synthesis of Rivaroxaban, this compound exhibits anticoagulant properties. Rivaroxaban is a highly selective direct inhibitor of factor Xa, which plays a crucial role in the coagulation cascade. Research indicates that compounds similar to this compound can effectively inhibit thrombin and factor Xa, thus preventing thrombosis.

Antiviral Potential

Recent studies have explored the antiviral potential of various isoindole derivatives. While specific research on this compound remains limited, related compounds have shown promise against viral infections by inhibiting essential viral enzymes such as RNA polymerases and proteases. This suggests that further investigation into this compound's antiviral properties could be fruitful.

Cytotoxicity and Selectivity

The cytotoxic effects of this compound have not been extensively documented. However, preliminary assessments indicate that similar compounds generally exhibit low cytotoxicity at therapeutic concentrations, making them suitable candidates for drug development.

Study on Anticoagulant Activity

In a comparative study evaluating various factor Xa inhibitors, derivatives of isoindole demonstrated significant anticoagulant activity with IC50 values ranging from 0.1 to 0.5 µM. The structural modifications in these compounds were found to enhance their binding affinity and selectivity towards factor Xa.

Research on Antiviral Activity

A study published in MDPI highlighted the effectiveness of certain isoindole derivatives against viral infections, noting that modifications at specific positions on the isoindole ring could improve biological activity. While direct data on this compound was not provided, the findings suggest a pathway for future research into its antiviral capabilities.

Properties

Molecular Formula

C15H18N2O4

Molecular Weight

290.31 g/mol

IUPAC Name

2-(2-hydroxy-3-morpholin-4-ylpropyl)isoindole-1,3-dione

InChI

InChI=1S/C15H18N2O4/c18-11(9-16-5-7-21-8-6-16)10-17-14(19)12-3-1-2-4-13(12)15(17)20/h1-4,11,18H,5-10H2

InChI Key

KRPPDJHRNRJDAE-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC(CN2C(=O)C3=CC=CC=C3C2=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.